molecular formula C19H22N2O6 B15317277 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate CAS No. 2244700-02-3

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate

Cat. No.: B15317277
CAS No.: 2244700-02-3
M. Wt: 374.4 g/mol
InChI Key: WILLJCBWFCKAFV-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the "target compound") is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1,3-dioxoisoindolin-2-yl moiety at the 3-position. Key characteristics include:

  • Molecular Formula: Likely $ \text{C}{19}\text{H}{22}\text{N}2\text{O}6 $ (inferred from positional isomer in ).
  • Physical State: White solid with a melting point of 135–137°C .
  • Synthesis: Prepared via Cu-catalyzed decarboxylative borylation with 76% yield, purified by flash chromatography .

Properties

CAS No.

2244700-02-3

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) piperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

WILLJCBWFCKAFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Amine

Objective : Introduce the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen.

Procedure :

  • Dissolve piperidine in anhydrous dichloromethane (DCM) under nitrogen.
  • Add Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.

Outcome :

  • Yield : 85–90% (typical for Boc protections).
  • Key Characterization : $$ ^1H $$ NMR shows singlet at δ 1.44 ppm (Boc methyl groups).

Activation of Piperidine-3-Carboxylic Acid

Objective : Convert the carboxylic acid at position 3 to a reactive intermediate for esterification.

Method A: Acid Chloride Formation

  • Treat Boc-piperidine-3-carboxylic acid with thionyl chloride (SOCl$$ _2 $$) in DCM.
  • Reflux for 2 hours, then evaporate excess SOCl$$ _2 $$.

Method B: Mixed Carbonate Activation

  • Use ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF).
  • Generate acyloxyphosphonium intermediate for coupling.

Comparison :

Method Reagents Temperature Yield
A SOCl$$ _2 $$ Reflux 95%
B ClCO$$ _2 $$Et 0–5°C 88%

Phthalimide Esterification

Objective : Couple the activated carboxylic acid with N-hydroxyphthalimide.

Procedure :

  • Suspend N-hydroxyphthalimide (1.1 equiv) in dry THF.
  • Add Boc-piperidine-3-carbonyl chloride (1.0 equiv) and triethylamine (2.0 equiv).
  • Stir at 0°C for 1 hour, then warm to room temperature overnight.
  • Filter, concentrate, and purify via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the deprotonated hydroxylamine oxygen attacks the electrophilic carbonyl carbon.

Outcome :

  • Yield : 70–75% (depends on purity of intermediates).
  • Purity : >95% (HPLC).

Alternative Synthetic Strategies

Mitsunobu Reaction for Direct Esterification

Objective : Avoid acyl chloride intermediates by using Mitsunobu conditions.

Procedure :

  • Combine Boc-piperidine-3-carboxylic acid, N-hydroxyphthalimide, triphenylphosphine (PPh$$ _3 $$), and diethyl azodicarboxylate (DEAD) in THF.
  • Stir at room temperature for 24 hours.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.
  • Yield : 65–70%.

Limitations :

  • Requires stoichiometric PPh$$ _3 $$ and DEAD, increasing cost.

Enzymatic Esterification

Objective : Achieve stereoselective coupling using lipases.

Procedure :

  • Dissolve Boc-piperidine-3-carboxylic acid and N-hydroxyphthalimide in tert-butanol.
  • Add immobilized Candida antarctica lipase B (CAL-B).
  • Stir at 40°C for 48 hours.

Outcome :

  • Yield : 50–55% (lower than chemical methods).
  • Applications : Preferred for green chemistry initiatives.

Industrial-Scale Considerations

Large-scale production emphasizes cost efficiency and safety:

Parameter Laboratory Scale Industrial Scale
Solvent DCM Toluene
Catalyst DMAP Recyclable resins
Reaction Time 12–24 hours 4–6 hours (flow)
Environmental Impact High Moderate

Continuous Flow Synthesis :

  • Utilizes microreactors for rapid mixing and heat transfer.
  • Achieves 80% yield with 99% purity.

Challenges and Optimization

  • Phthalimide Hydrolysis : Minimized by maintaining pH 6–7 during workup.
  • Boc Deprotection : Avoided by excluding acidic reagents post-protection.
  • Byproducts : Include unreacted acyl chloride (removed via aqueous washes).

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or isoindoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound.

Scientific Research Applications

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogs in Piperidine and Azetidine Families

The target compound is compared to structurally related derivatives, focusing on ring size, substituents, and functional groups.

Table 1: Key Structural and Physical Properties
Compound Name Core Ring Substituents/Functional Groups Molecular Formula Molecular Weight Melting Point/State Key Reference
Target Compound Piperidine 1-(t-Bu), 3-(1,3-dioxoisoindolin-2-yl) $ \text{C}{19}\text{H}{22}\text{N}2\text{O}6 $ 374.39 (isomer) 135–137°C (solid)
1-(t-Bu) 3-methyl 3-allylpiperidine-1,3-dicarboxylate Piperidine 1-(t-Bu), 3-allyl, 3-methyl ester $ \text{C}{15}\text{H}{25}\text{NO}_4 $ 283.37 Not reported
1-(t-Bu) 4-(1,3-dioxoisoindolin-2-yl)piperidine-1,4-dicarboxylate (positional isomer) Piperidine 1-(t-Bu), 4-(1,3-dioxoisoindolin-2-yl) $ \text{C}{19}\text{H}{22}\text{N}2\text{O}6 $ 374.39 Not reported
1-(t-Bu) 3-methyl 3-(CF₃)pyrrolidine-1,3-dicarboxylate Pyrrolidine 1-(t-Bu), 3-(trifluoromethyl), 3-methyl ester $ \text{C}{12}\text{H}{18}\text{F}3\text{NO}4 $ 297.27 Not reported
1-(t-Bu) 3-methyl azetidine-1,3-dicarboxylate derivatives Azetidine Varied: thiophenyl, oxoethyl, allyl $ \text{C}{10-12}\text{H}{16-18}\text{NO}_4 $ ~240–260 Liquid/oil (e.g., S31-2)

Impact of Structural Variations

(a) Ring Size and Conformation
  • Piperidine (6-membered ring) : Offers conformational flexibility and moderate steric hindrance. The target compound’s piperidine core allows for diverse functionalization while maintaining stability .
  • For example, the CF₃-substituted pyrrolidine () may exhibit altered electronic properties due to the electron-withdrawing trifluoromethyl group .
  • Azetidine (4-membered ring) : High ring strain and compact structure, often leading to unique reactivity. Azetidine derivatives (e.g., ) are explored in drug discovery for their metabolic stability .
(b) Substituent Effects
  • Dioxoisoindolinyl Group : Present in the target compound and its positional isomer (), this group contributes to π-stacking interactions and may influence crystallinity (evidenced by the target’s high melting point) .
  • Allyl and Ester Groups : The allyl-substituted piperidine () lacks the dioxoisoindolinyl moiety, making it less sterically hindered and more suitable for further derivatization (e.g., cross-coupling reactions) .
  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in pyrrolidine derivatives () enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
(c) Positional Isomerism

The positional isomer () shifts the dioxoisoindolinyl group from the 3- to the 4-position on the piperidine ring. This alteration could affect:

  • Steric Interactions : Altered spatial arrangement may influence binding affinity in biological targets.

Biological Activity

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate (CAS No. 2244700-02-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O6
  • Molecular Weight : 374.39 g/mol
  • Appearance : Pale-yellow to yellow-brown solid .

The compound exhibits its biological activity through various mechanisms that are still under investigation. Preliminary studies suggest that it may interact with specific biological pathways related to cellular signaling and metabolic processes.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
PC-3 (Prostate Cancer)12.5Cell cycle arrest (G2/M phase)

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has shown promise in reducing the production of pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In animal models, it has been observed to enhance cognitive function and reduce markers of neuroinflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cells :
    • A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation .
  • Neuroprotection :
    • A study focusing on neuroprotective effects reported that pre-treatment with this compound significantly improved memory retention in rodents subjected to oxidative stress .

Q & A

Basic Research Question

  • 1H NMR : Key peaks include δ 7.78–7.88 (isoindoline aromatic protons) and δ 4.14–4.51 (piperidine CH₂ groups) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry of the piperidine ring and confirms tert-butyl/isoindoline substituent positions .
  • FT-IR : Carbamate C=O stretches at ~1700 cm⁻¹; isoindoline carbonyl at ~1770 cm⁻¹ .

Basic Research Question

  • Decarboxylative Borylation : Cu-catalyzed reaction replaces carboxylate with boronate groups for cross-coupling .
  • Hydrolysis : LiOH in THF/H₂O cleaves esters to carboxylic acids (e.g., for peptide coupling) .
  • Nucleophilic Substitution : The isoindoline moiety reacts with amines to form substituted derivatives .

Q. Optimal Conditions :

  • Borylation : Use 10 mol% Cu(OAc)₂ and 1.2 equiv. B₂pin₂ in DMF at 80°C .
  • Hydrolysis : 3 equiv. LiOH·H₂O in THF/H₂O (1:1) at 20°C for 1 hour .

How can researchers resolve contradictions in reported data (e.g., melting points, NMR shifts) across studies?

Advanced Research Question
Discrepancies in melting points (e.g., 135–137°C vs. 84–86.5°C for analogues) may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexanes).
  • Impurity Profiles : Use HPLC-MS to identify byproducts; optimize column chromatography gradients.
  • Instrument Calibration : Validate NMR spectrometers with standard references (e.g., TMS) .

Q. Methodology :

  • Thermogravimetric Analysis (TGA) : Confirm decomposition points vs. melting.
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals .

What computational approaches (e.g., DFT) are used to study this compound’s electronic structure?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts molecular orbitals, HOMO-LUMO gaps (~4.5 eV), and charge distribution on the isoindoline ring .
  • Molecular Dynamics (MD) : Simulates solvation effects in THF or DMF to model reaction pathways .

Q. Software Recommendations :

  • Gaussian 16 : For geometry optimization at B3LYP/6-31G* level.
  • VMD : Visualization of electrostatic potential surfaces .

How can catalytic reactions (e.g., decarboxylative borylation) involving this compound be optimized?

Advanced Research Question

  • Ligand Screening : Test phosphine (e.g., Xantphos) vs. nitrogen-based ligands to enhance Cu catalyst turnover .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reagent stoichiometry .

Advanced Research Question

  • Peptide Mimetics : The piperidine scaffold serves as a rigid backbone for protease inhibitors .
  • Borylation Prodrugs : Boronate derivatives enable targeted drug delivery via ROS-responsive release .
  • Kinase Inhibitors : Isoindoline moieties mimic ATP-binding motifs in kinase assays .

Q. Case Study :

  • Anticandidate Activity : Analogues with fluorophenyl substituents show IC₅₀ = 2.3 µM against Candida spp. .

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